Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate
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Overview
Description
Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate is a complex organic compound with a molecular formula of C12H14N2O6S. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It features a unique structure that includes a nitrobenzoate core, a dimethylcarbamoyl group, and a methoxy group, making it a valuable scaffold for chemical synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the sulfanyl linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various functionalized benzoates .
Scientific Research Applications
Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxy-2-nitrobenzoate: Lacks the dimethylcarbamoyl and sulfanyl groups, making it less versatile.
Methyl 5-[(methylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate: Similar structure but with a different carbamoyl group, which can affect its reactivity and applications.
Uniqueness
Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 5-(dimethylcarbamoylsulfanyl)-4-methoxy-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-13(2)12(16)21-10-5-7(11(15)20-4)8(14(17)18)6-9(10)19-3/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCGQAXAAIARJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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